Benzenepropanal, 2,4,6-trimethyl-
Description
Benzenepropanal, 2,4,6-trimethyl- (IUPAC name: 3-(2,4,6-trimethylphenyl)propanal) is an aromatic aldehyde derivative characterized by a benzene ring substituted with three methyl groups at the 2-, 4-, and 6-positions, attached to a propanal chain. The methyl groups at symmetric positions likely confer steric hindrance and influence electronic effects, impacting solubility, boiling point, and chemical behavior .
Properties
IUPAC Name |
3-(2,4,6-trimethylphenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIPEUIKAACMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzenepropanal, 2,4,6-trimethyl- typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of mesitylene (1,3,5-trimethylbenzene) with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of Benzenepropanal, 2,4,6-trimethyl- can be achieved through a similar Friedel-Crafts alkylation process. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Aldehyde Group Reactivity
The propanal side chain enables characteristic aldehyde reactions:
Oxidation
-
The aldehyde group oxidizes to form a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄, CrO₃). For related benzenepropanal derivatives, oxidation yields are highly dependent on solvent polarity and temperature.
Reduction
-
Catalytic hydrogenation (e.g., H₂/Pd) reduces the aldehyde to a primary alcohol. Hydrogenation conditions for similar compounds (e.g., 4-tert-butyl-benzenepropanal) require pressures of 1–5 atm and temperatures of 50–80°C .
Nucleophilic Additions
-
Grignard Reagents : React with the aldehyde to form secondary alcohols. Steric hindrance from the benzene’s methyl groups may slow reaction kinetics .
-
Condensation Reactions : Aldol condensation with ketones or aldehydes is feasible under basic conditions (e.g., NaOH), forming α,β-unsaturated carbonyl compounds .
Aromatic Ring Reactivity
The 2,4,6-trimethyl substitution pattern significantly impacts electrophilic aromatic substitution (EAS):
Halogenation
-
Chlorination or bromination requires Lewis acid catalysts (e.g., FeCl₃). For mesitylene derivatives, halogenation typically occurs at activated positions, but yields are low due to steric challenges .
Synthetic Routes
While direct synthesis data for 2,4,6-trimethyl-benzenepropanal is limited, analogous compounds suggest viable pathways:
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Aldol Condensation | 4-tert-butylbenzaldehyde + acetaldehyde, base catalyst | 60–75% | |
| Hydrogenation | Pd/C, H₂ (3 atm), 60°C | 85% | |
| Friedel-Crafts Alkylation | AlCl₃, propanal, reflux | ~50% |
Stability and Side Reactions
-
Thermal Degradation : At temperatures >150°C, decomposition products include toluene derivatives and CO₂.
-
Photoreactivity : The aldehyde group may undergo Norrish-type cleavage under UV light, producing aryl radicals .
Comparative Reactivity
The table below contrasts reactivity trends between 2,4,6-trimethyl-benzenepropanal and simpler benzenepropanal derivatives:
| Reaction Type | 2,4,6-Trimethyl Derivative | Unsubstituted Benzenepropanal |
|---|---|---|
| Oxidation Rate (t₁/₂) | Slower (steric hindrance) | Faster |
| EAS Halogenation Yield | <20% | 60–80% |
| Aldol Condensation | Moderate (40–50%) | High (70–85%) |
Research Gaps
Scientific Research Applications
Applications Overview
| Field | Application |
|---|---|
| Chemistry | Intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. |
| Biology | Model compound for studying the effects of aromatic aldehydes on biological systems. |
| Medicine | Investigated for potential drug development targeting cancer and inflammation pathways. |
| Industry | Used in the production of fragrances, flavors, and as additives in resins. |
Chemistry
Benzenepropanal, 2,4,6-trimethyl- serves as an intermediate in synthesizing various organic compounds. It is particularly valuable in producing pharmaceuticals and agrochemicals due to its reactivity and functional groups. The compound can undergo several chemical reactions:
- Oxidation : Converts the aldehyde group to a carboxylic acid using agents like potassium permanganate.
- Reduction : The aldehyde can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.
- Electrophilic Substitution : The methyl groups on the benzene ring can participate in substitution reactions under appropriate conditions.
Biology
In biological research, Benzenepropanal, 2,4,6-trimethyl- is utilized as a model compound to study the effects of aromatic aldehydes on cellular systems. Its interactions with proteins and enzymes can elucidate mechanisms of action relevant to various biological pathways.
Medicine
The compound is being investigated for its potential therapeutic applications. Studies suggest it may inhibit specific pathways involved in cancer progression and inflammation. For instance:
- Cancer Research : Preliminary findings indicate that it may induce apoptosis in cancer cell lines through modulation of mitochondrial pathways.
- Anti-inflammatory Studies : Research is ongoing to explore its effects on inflammatory pathways, potentially leading to new anti-inflammatory drugs.
Industry
In industrial applications, Benzenepropanal, 2,4,6-trimethyl- is employed as a fragrance component and flavoring agent. Its pleasant aroma makes it suitable for use in perfumes and food products. Additionally, it acts as an additive in resin formulations to enhance properties such as stability and performance.
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of Benzenepropanal exhibit antiviral activity against Hepatitis C Virus (HCV). The compound showed an effective concentration (EC50) of 0.35 μM against HCV NS5B polymerase in vitro, indicating its potential as a lead compound for antiviral drug development.
Case Study 2: Antimicrobial Properties
Research highlighted the antimicrobial efficacy of Benzenepropanal derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Certain analogs demonstrated significant inhibition with IC50 values lower than 10 μg/mL . This suggests a potential pathway for developing new antibiotics targeting resistant strains.
Case Study 3: Anticancer Mechanisms
Investigations into the anticancer properties of Benzenepropanal revealed that it induces apoptosis in breast cancer cell lines through mitochondrial pathway activation. This mechanism involves altering key signaling pathways related to cell survival and proliferation .
Mechanism of Action
The mechanism of action of Benzenepropanal, 2,4,6-trimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Methyl vs. Bulkier Groups
1-(2,4,6-Triisopropylphenyl)ethanol
- Structure: 2,4,6-Triisopropylphenyl group with an ethanol side chain.
- Molecular Formula : C₂₃H₃₀O
- Key Differences : Replacing methyl with isopropyl groups increases steric bulk, reducing solubility in polar solvents. The hydroxyl group in this compound enhances hydrogen bonding, unlike the aldehyde group in benzenepropanal derivatives .
- Applications : Used in asymmetric catalysis due to its chiral center, a feature absent in the target compound .
Benzenepropanal, 4-(1-Methylethyl)-
- Structure : Single isopropyl group at the 4-position of the benzene ring.
- Molecular Formula : C₁₂H₁₆O
- Key Differences: The asymmetric substitution (vs. The aldehyde group allows nucleophilic additions, similar to the target compound .
Halogen and Methoxy Substitutions
Benzenepropanal, 2-Bromo-5-Methoxy-
- Structure : Bromine at 2-position and methoxy at 5-position.
- Molecular Formula : C₁₀H₁₁BrO₂
- Key Differences : Bromine increases molecular weight (243.1 g/mol vs. ~176 g/mol for methyl derivatives) and alters reactivity (e.g., participation in Suzuki couplings). The methoxy group enhances electron density on the ring, directing electrophilic substitutions to specific positions .
- Synthetic Utility : Used in cross-coupling reactions, unlike the purely alkyl-substituted target compound .
Tert-Butyl Substitutions
3-[3-(2-Methyl-2-propanyl)phenyl]propanal
- Structure : Tert-butyl group at the 3-position.
- Molecular Formula : C₁₃H₁₈O
- Key Differences : The bulky tert-butyl group creates significant steric hindrance, reducing reaction rates in nucleophilic additions. This compound’s safety data indicate higher handling precautions compared to methyl derivatives .
Benzenemethanol Derivatives
Benzenemethanol, α,α,4-Trimethyl-
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Benzenepropanal, 2,4,6-trimethyl- | 2,4,6-trimethyl | C₁₂H₁₆O | ~176.2 | High symmetry, steric hindrance |
| 2-Bromo-5-methoxy derivative | 2-Br, 5-OCH₃ | C₁₀H₁₁BrO₂ | 243.1 | Halogen reactivity, electron-rich ring |
| 4-(1-Methylethyl) derivative | 4-isopropyl | C₁₂H₁₆O | 176.3 | Asymmetric substitution, lower steric |
| 1-(2,4,6-Triisopropylphenyl)ethanol | 2,4,6-triisopropyl, -OH | C₂₃H₃₀O | 334.5 | Chiral center, catalytic applications |
Key Research Findings
- Steric Effects: Symmetric 2,4,6-trimethyl substitution in benzenepropanal derivatives reduces reactivity in bulk-sensitive reactions compared to mono- or asymmetrically substituted analogs .
- Electronic Effects : Electron-donating methyl groups deactivate the benzene ring toward electrophilic substitution, directing reactions to the propanal chain .
- Safety Considerations : Tert-butyl and halogenated derivatives require stricter handling protocols due to higher toxicity and reactivity .
Biological Activity
Benzenepropanal, 2,4,6-trimethyl- (commonly referred to as normajantal ) is a compound of significant interest in both chemical and biological research due to its unique structure and potential applications. This article explores its biological activity, including its mechanisms of action, applications in medicine and industry, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHO
CAS Number: 19938-06-8
Benzenepropanal, 2,4,6-trimethyl- features a propanal group attached to a benzene ring that is further substituted with three methyl groups. This arrangement contributes to its chemical reactivity and biological interactions.
The biological activity of Benzenepropanal, 2,4,6-trimethyl- is primarily attributed to its aldehyde functional group. This group can:
- Form Covalent Bonds: It interacts with nucleophilic sites on proteins and enzymes, modulating their activity.
- Undergo Metabolic Transformations: The compound can be metabolized into reactive intermediates that affect cellular components.
This mechanism suggests potential roles in various biological pathways, particularly in the context of inflammation and cancer treatment.
1. Antimicrobial Properties
Recent studies indicate that derivatives of Benzenepropanal exhibit notable antimicrobial activity. For instance:
- A series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized based on this compound and tested for their antimicrobial efficacy. The most active derivative demonstrated a minimal inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria .
2. Potential in Drug Development
Benzenepropanal is being investigated for its potential in developing new pharmaceuticals targeting specific pathways in cancer and inflammatory diseases. Its ability to modify protein functions through covalent bonding positions it as a candidate for therapeutic interventions.
3. Fragrance Industry
Due to its pleasant aroma, Benzenepropanal is widely used in the production of fragrances and flavors. Its safety profile has been evaluated, indicating low sensitization potential when used at appropriate concentrations .
Case Study: Antibacterial Activity
A study conducted on various hydrazone derivatives derived from Benzenepropanal revealed significant antibacterial properties. The derivatives were tested against common bacterial strains, demonstrating varying levels of effectiveness. The findings support the potential use of these compounds as antimicrobial agents in clinical settings .
Case Study: Toxicokinetics
Research on the toxicokinetics of trimethylbenzene (a related compound) provided insights into the absorption and elimination processes in humans. Subjects exposed to varying concentrations showed retention rates in the lungs and urinary excretion patterns that help understand the compound's biological impact .
Comparative Analysis
| Compound Name | Key Characteristics | Biological Activity |
|---|---|---|
| Benzenepropanal, 2,4,6-trimethyl- | Aldehyde group with three methyl substitutions | Antimicrobial properties |
| 2,4,6-trimethylbenzaldehyde | Aldehyde without propanal group | Moderate reactivity |
| 3-(2,4,6-trimethylphenyl)propanol | Alcohol form; less reactive than aldehyde | Limited antibacterial activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2,4,6-trimethylbenzenepropanal, and how can reaction conditions be optimized?
- Methodology : Start with mesitylene (1,3,5-trimethylbenzene) as the aromatic precursor. Introduce the propanal group via Friedel-Crafts acylation using propionyl chloride, followed by oxidation of the resulting ketone to the aldehyde. Optimize catalysts (e.g., AlCl₃ for Friedel-Crafts) and solvent polarity to enhance yield. Monitor intermediates using TLC and GC-MS to confirm stepwise progression .
- Challenge : Competing side reactions (e.g., over-alkylation) may occur due to steric hindrance from the 2,4,6-trimethyl groups. Use bulky solvents like dichloromethane to mitigate this.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 2,4,6-trimethylbenzenepropanal from structural analogs?
- Methodology :
- ¹H NMR : Look for aldehyde proton resonance at ~9.8 ppm (singlet) and aromatic protons as a singlet (due to symmetry) at ~6.7 ppm. The methyl groups on the benzene ring appear as singlets at ~2.3 ppm .
- IR : Confirm the aldehyde C=O stretch at ~1720 cm⁻¹.
- GC-MS : Identify molecular ion peaks at m/z 176 (C₁₂H₁₆O) and fragmentation patterns (e.g., loss of CHO group).
Q. What safety protocols are critical when handling 2,4,6-trimethylbenzenepropanal, given its structural analogs’ hazards?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact, as analogs like 2,4,6-trimethylaniline cause severe irritation .
- Store under inert gas (argon) to prevent aldehyde oxidation.
- Implement emergency wash stations and avoid food/drink in labs .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4,6-trimethyl group influence the reactivity of benzenepropanal in nucleophilic addition reactions?
- Methodology : Perform kinetic studies using Grignard reagents or hydride donors. Compare reaction rates with less-substituted analogs (e.g., benzaldehyde). Use DFT calculations to map electron density distributions and steric maps (e.g., Hirshfeld surface analysis) to quantify hindrance .
- Insight : The electron-donating methyl groups deactivate the aromatic ring, reducing electrophilicity at the carbonyl carbon, while steric hindrance slows nucleophilic approach.
Q. Can 2,4,6-trimethylbenzenepropanal act as a ligand in coordination chemistry, and what geometries dominate its metal complexes?
- Methodology : Synthesize complexes with transition metals (e.g., Cu(II), Pd(II)) and characterize via X-ray crystallography. The aldehyde oxygen and aromatic π-system may bind metals. Compare stability constants with analogous ligands (e.g., mesitylene derivatives) .
- Expected Outcome : Square planar or octahedral geometries, with potential for catalytic applications in cross-coupling reactions.
Q. How does 2,4,6-trimethylbenzenepropanal behave under photolytic conditions, and what degradation products form?
- Methodology : Expose to UV light (254–365 nm) in controlled atmospheres (N₂ vs. O₂). Analyze products via HPLC coupled with high-resolution MS. Track aldehyde oxidation to carboxylic acid or decarbonylation pathways .
- Implication : Stability assessment for applications in light-sensitive materials or environmental persistence studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
